molecular formula C11H17N3O3 B1517846 6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one CAS No. 1156143-25-7

6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one

Cat. No. B1517846
CAS RN: 1156143-25-7
M. Wt: 239.27 g/mol
InChI Key: QLNPSFJVZIODMD-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine is a chemical compound with the molecular formula C5H11NO . It’s a yellow to yellow-orange wet solid . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .


Synthesis Analysis

4-Hydroxypiperidine can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist . It can also be used in the study of copper-catalyzed N - versus O -arylation .


Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The SMILES string of 4-Hydroxypiperidine is OC1CCNCC1 .


Chemical Reactions Analysis

In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

4-Hydroxypiperidine has a melting point of 86-90 °C and a boiling point of 108-114 °C/10 mmHg (lit.) . Its density is 0.9903 (rough estimate) and it has a vapor pressure of 13Pa at 25℃ . The refractive index is 1.4400 (estimate) .

Scientific Research Applications

Drug Design and Pharmaceutical Synthesis

Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of many drugs. The compound can be used to synthesize novel drugs due to its structural complexity and functional groups that offer multiple sites for chemical modifications . Its potential for creating new pharmacophores makes it valuable for drug discovery, particularly in the development of treatments for neurological disorders, where piperidine structures are often found.

Biological Activity Modulation

The hydroxypiperidine moiety within the compound can interact with biological systems, influencing the activity of enzymes and receptors . This interaction can be harnessed to modulate biological pathways, offering therapeutic benefits. For instance, it could be used to design inhibitors or activators of specific enzymes implicated in disease states.

Mechanism of Action

The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Safety and Hazards

4-Hydroxypiperidine has hazard statements H315 - H319 . The precautionary statements are P264 - P280 - P302 + P352 - P305 + P351 + P338 - P332 + P313 - P337 + P313 .

Future Directions

The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor . This suggests potential future directions in the development of new drugs targeting this receptor.

properties

IUPAC Name

6-(4-hydroxypiperidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-13-10(16)3-2-9(12-13)11(17)14-6-4-8(15)5-7-14/h8,15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNPSFJVZIODMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one
Reactant of Route 2
6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one
Reactant of Route 3
6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one
Reactant of Route 4
6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one
Reactant of Route 5
6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one
Reactant of Route 6
6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one

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